N-[[2-(1-benzofuran-2-yl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[2-(1-benzofuran-2-yl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a complex organic compound that features a benzofuran moiety, a benzodioxepine ring, and a sulfonamide group. Compounds containing benzofuran rings are known for their diverse biological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of compounds containing benzofuran rings often involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often utilize microwave-assisted synthesis (MWI) to achieve high yields and purity . This method is advantageous due to its efficiency and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(1-benzofuran-2-yl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products
The major products formed from these reactions include quinone derivatives, amines, and various substituted benzofuran compounds .
Scientific Research Applications
N-[[2-(1-benzofuran-2-yl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[[2-(1-benzofuran-2-yl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, leading to various biological effects . For example, it can inhibit the activity of certain enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler compound with a similar core structure but lacking the additional functional groups.
Benzothiophene: Similar to benzofuran but contains a sulfur atom instead of oxygen.
Coumarin: Contains a benzopyranone structure, similar in some respects to benzofuran.
Uniqueness
N-[[2-(1-benzofuran-2-yl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is unique due to its combination of a benzofuran ring, a benzodioxepine ring, and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C24H21NO5S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[[2-(1-benzofuran-2-yl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
InChI |
InChI=1S/C24H21NO5S/c26-31(27,19-10-11-22-24(15-19)29-13-5-12-28-22)25-16-18-7-1-3-8-20(18)23-14-17-6-2-4-9-21(17)30-23/h1-4,6-11,14-15,25H,5,12-13,16H2 |
InChI Key |
SLMBPADTHJRUBU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3C4=CC5=CC=CC=C5O4)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.